molecular formula C12H20BrClN2O2S B2569857 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride CAS No. 108725-36-6

4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride

Cat. No.: B2569857
CAS No.: 108725-36-6
M. Wt: 371.72
InChI Key: KOGKCGMYVKIIQI-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C12H19BrN2O2S·HCl It is a derivative of benzene sulfonamide, featuring a bromine atom at the 4-position and a diethylaminoethyl group attached to the nitrogen atom of the sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride typically involves multiple steps:

  • Bromination: : The starting material, benzene sulfonamide, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).

  • Alkylation: : The brominated intermediate is then subjected to alkylation with 2-(diethylamino)ethyl chloride. This step usually requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the sulfonamide nitrogen, facilitating nucleophilic substitution.

  • Hydrochloride Formation: : The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and alkylation steps, which can enhance reaction efficiency and safety. Additionally, purification processes such as recrystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

  • Oxidation: : The sulfonamide group can be oxidized to sulfone using oxidizing agents like hydrogen peroxide (H2O2) or peracids.

  • Reduction: : The compound can be reduced to remove the bromine atom or to modify the sulfonamide group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or peracids like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products

    Nucleophilic Substitution: Products include azido derivatives, thioethers, and alkoxy derivatives.

    Oxidation: The major product is the corresponding sulfone.

    Reduction: Products include debrominated compounds and modified sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its sulfonamide group is known to interact with various biological targets, making it a candidate for developing inhibitors of enzymes or receptors.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Sulfonamide-based drugs are known for their antibacterial properties, and modifications of this compound may lead to new antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride
  • 4-fluoro-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride
  • 4-iodo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride

Uniqueness

Compared to its analogs, 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride offers a balance of reactivity and stability. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the diethylaminoethyl group enhances its solubility and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N-[2-(diethylamino)ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O2S.ClH/c1-3-15(4-2)10-9-14-18(16,17)12-7-5-11(13)6-8-12;/h5-8,14H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGKCGMYVKIIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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